molecular formula C18H31NO2Sn B6243410 tributyl(4-nitrophenyl)stannane CAS No. 79048-32-1

tributyl(4-nitrophenyl)stannane

Cat. No. B6243410
CAS RN: 79048-32-1
M. Wt: 412.2
InChI Key:
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Description

Tributyl(4-nitrophenyl)stannane, also known as TNPS, is a tin-based organometallic compound with a wide range of applications in scientific research. TNPS is a unique reagent that has been used in a variety of synthetic methods, including organometallic and organic synthesis, as well as in the development of new materials. TNPS is also used in the study of biochemical and physiological effects, as well as in the development of new drug delivery systems.

Scientific Research Applications

Tributyl(4-nitrophenyl)stannane has been used in a variety of scientific research applications, including organometallic and organic synthesis, as well as in the development of new materials. tributyl(4-nitrophenyl)stannane has been used as a catalyst in the synthesis of a variety of organic compounds, including alkyl halides, esters, amides, and nitriles. tributyl(4-nitrophenyl)stannane has also been used in the synthesis of polymers, such as polyurethanes and polyesters. tributyl(4-nitrophenyl)stannane has also been used in the development of new drug delivery systems and in the study of biochemical and physiological effects.

Mechanism of Action

Tributyl(4-nitrophenyl)stannane is a Lewis acid, meaning that it can act as a catalyst in a variety of reactions. tributyl(4-nitrophenyl)stannane can activate electrophilic substrates, such as alkyl halides, and can also activate nucleophilic substrates, such as esters, amides, and nitriles. tributyl(4-nitrophenyl)stannane can also act as a ligand in the formation of organometallic complexes.
Biochemical and Physiological Effects
tributyl(4-nitrophenyl)stannane has been used in the study of biochemical and physiological effects, such as its effects on the immune system and its ability to modulate gene expression. tributyl(4-nitrophenyl)stannane has been shown to have anti-inflammatory and anti-tumor effects in animal models, and has also been shown to have potential therapeutic applications in the treatment of certain diseases. tributyl(4-nitrophenyl)stannane has also been shown to have potential applications in the development of novel drug delivery systems.

Advantages and Limitations for Lab Experiments

Tributyl(4-nitrophenyl)stannane has several advantages for laboratory experiments. tributyl(4-nitrophenyl)stannane is a relatively stable compound, and can be stored at room temperature for extended periods of time. tributyl(4-nitrophenyl)stannane is also relatively easy to synthesize, and can be synthesized with a variety of reagents. tributyl(4-nitrophenyl)stannane is also relatively non-toxic, and is therefore safe to handle in the laboratory. However, tributyl(4-nitrophenyl)stannane is also relatively expensive, and therefore may not be suitable for large-scale experiments.

Future Directions

There are several potential future directions for tributyl(4-nitrophenyl)stannane. tributyl(4-nitrophenyl)stannane could be used in the development of new drug delivery systems, as well as in the study of biochemical and physiological effects. tributyl(4-nitrophenyl)stannane could also be used in the synthesis of new materials, such as polymers, and in the development of new catalysts. tributyl(4-nitrophenyl)stannane could also be used in the development of new catalysts for organic synthesis, and in the development of new catalysts for the synthesis of organometallic complexes. Finally, tributyl(4-nitrophenyl)stannane could be used in the development of new methods for the synthesis of organic compounds.

Synthesis Methods

Tributyl(4-nitrophenyl)stannane can be synthesized from the reaction of tributylstannane and 4-nitrophenol in the presence of a Lewis acid, such as zinc chloride or boron trifluoride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and the reaction temperature is typically between 0 and 60°C. The reaction is typically complete within 1-2 hours, and the product can be isolated by column chromatography or recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis of tributyl(4-nitrophenyl)stannane can be achieved through a Grignard reaction followed by a Stille coupling reaction.", "Starting Materials": [ "4-nitrophenyl magnesium bromide", "tributyltin chloride", "copper(I) iodide", "tri-n-butylphosphine", "tetrahydrofuran", "toluene", "diethyl ether", "sodium sulfate", "magnesium", "bromine" ], "Reaction": [ "Prepare 4-nitrophenyl magnesium bromide by reacting 4-nitrophenyl bromide with magnesium in dry ether.", "Prepare tributyltin chloride by reacting tributyltin hydride with hydrogen chloride in toluene.", "Add 4-nitrophenyl magnesium bromide to a solution of tributyltin chloride in toluene and reflux for several hours to form tributyl(4-nitrophenyl)tin.", "Add copper(I) iodide and tri-n-butylphosphine to the reaction mixture and stir for several hours to form the Grignard reagent.", "Add tetrahydrofuran to the reaction mixture and stir for several hours to form the Stille coupling product.", "Extract the product with diethyl ether and wash with sodium sulfate.", "Purify the product by column chromatography." ] }

CAS RN

79048-32-1

Product Name

tributyl(4-nitrophenyl)stannane

Molecular Formula

C18H31NO2Sn

Molecular Weight

412.2

Purity

95

Origin of Product

United States

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